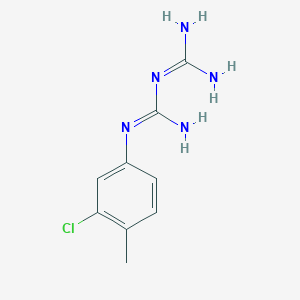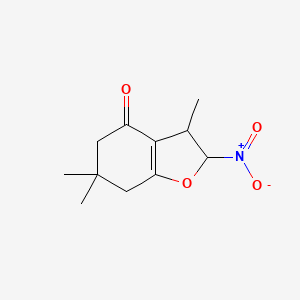
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as Sipatrigine, is a chemical compound that has been extensively studied for its potential therapeutic applications. Sipatrigine belongs to the class of imidazoles and has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties.
Mechanism of Action
The mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been proposed that this compound may act by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound may reduce neuronal excitability and prevent the spread of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to reduce neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to reduce pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has several advantages for lab experiments. It has been extensively studied in animal models of neurological disorders, and its mechanism of action is well understood. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has not yet been tested in human clinical trials, and its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for the study of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another direction is to investigate the potential of this compound as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.
Synthesis Methods
The synthesis method of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 2-methylimidazole with 4-isopropylbenzaldehyde in the presence of boron trifluoride etherate. The reaction yields this compound as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties and has been tested in animal models of epilepsy. This compound has also been found to have neuroprotective properties and has been tested in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to exhibit analgesic properties and has been tested in animal models of pain.
properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)11-4-6-12(7-5-11)13(17)14-15-8-9-16(14)3/h4-10,13,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFZKPOSQZUFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)
